molecular formula C24H50O3S B12797448 Didodecyl sulfite CAS No. 5675-52-5

Didodecyl sulfite

Cat. No.: B12797448
CAS No.: 5675-52-5
M. Wt: 418.7 g/mol
InChI Key: WOEJTGAIIAPHAM-UHFFFAOYSA-N
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Description

Didodecyl sulfite is an organic compound with the chemical formula C24H50O3S. It is a sulfite ester derived from dodecyl alcohol and sulfurous acid. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecyl sulfite can be synthesized through the esterification of dodecyl alcohol with sulfurous acid. The reaction typically involves the following steps:

    Reaction of Dodecyl Alcohol with Sulfurous Acid: Dodecyl alcohol is reacted with sulfurous acid under controlled conditions to form this compound.

    Catalysts and Solvents: The reaction may require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate. Solvents like dichloromethane or toluene can be used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Didodecyl sulfite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it back to dodecyl alcohol and sulfurous acid.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.

Major Products

    Oxidation: Sulfonates

    Reduction: Dodecyl alcohol and sulfurous acid

    Substitution: Various substituted sulfites depending on the nucleophile used

Scientific Research Applications

Didodecyl sulfite has several applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: It is employed in the preparation of biological samples for microscopy and other analytical techniques.

    Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of didodecyl sulfite involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where oil and water phases need to be mixed.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.

    Dodecyl benzene sulfonate: A surfactant used in detergents with a benzene ring in its structure.

    Dodecyl alcohol: The alcohol precursor used in the synthesis of didodecyl sulfite.

Uniqueness

This compound is unique due to its specific combination of dodecyl chains and sulfite ester group, which imparts distinct surfactant properties. Its ability to undergo various chemical reactions also makes it versatile for different applications.

Properties

IUPAC Name

didodecyl sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O3S/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEJTGAIIAPHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)OCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290140
Record name didodecyl sulfite
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URL https://comptox.epa.gov/dashboard/DTXSID40290140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5675-52-5
Record name Didodecyl sulfite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5675-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecyl sulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name didodecyl sulfite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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